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Compound of Interest

Compound Name: Xtalfluor-M

Cat. No.: B3029373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Xtalfluor-M, a novel, crystalline deoxofluorinating reagent, has emerged as a safer and more

stable alternative to traditional fluorinating agents like DAST (diethylaminosulfur trifluoride) and

Deoxo-Fluor.[1][2][3][4] Its ease of handling and enhanced thermal stability have made it an

increasingly popular choice in both academic and industrial laboratories for the synthesis of

fluorinated organic compounds, which are crucial in pharmaceutical and agrochemical

development.[1][2] This guide provides an in-depth overview of Xtalfluor-M, including its

chemical structure, properties, mechanism of action, and experimental protocols.

Chemical Identity and Structure
Xtalfluor-M is chemically known as morpholinodifluorosulfinium tetrafluoroborate.[2][5][6] It is a

salt consisting of a morpholine-substituted difluorosulfonium cation and a tetrafluoroborate

anion.[1][7] The crystalline nature of Xtalfluor-M contributes to its improved stability and safer

handling properties compared to its liquid counterparts.[2]

Below is the chemical structure of Xtalfluor-M.
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Chemical structure of Xtalfluor-M.

Physicochemical and Safety Data
Xtalfluor-M offers significant advantages in terms of its physical and safety profile over older

deoxofluorinating agents. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of Xtalfluor-M
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Property Value

CAS Number 63517-33-9[1][5][7]

Molecular Formula C₄H₈BF₆NOS[1][5][7]

Molecular Weight 242.98 g/mol [5][7]

Appearance Crystalline solid[1]

Melting Point 117-126 °C[1][5]

Solubility
Soluble in polar aprotic solvents (e.g., DCM,

THF)[1]

Storage Temperature -20°C[5]

Table 2: Thermal Stability Comparison

Reagent
Decomposition Onset
Temperature (°C)

Enthalpy of
Decomposition (J/g)

Xtalfluor-M >150[1] -

DAST ~140 -1700

Deoxo-Fluor ~140 -1100

Note: Data for DAST and Deoxo-Fluor are provided for comparison and are sourced from

literature.[8]

Mechanism of Action
The fluorination mechanism of Xtalfluor-M proceeds via a two-step process that avoids the

generation of free hydrogen fluoride (HF), a significant safety advantage.[1][2]

Activation of the Carbon-Oxygen Bond: Xtalfluor-M coordinates with the oxygen atom of the

substrate (e.g., an alcohol or carbonyl group), polarizing the C-O bond and forming a

reactive intermediate.
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Fluoride Transfer: A promoter, such as triethylamine trihydrofluoride (Et₃N·3HF) or 1,8-

diazabicyclo[5.4.0]undec-7-ene (DBU), delivers a fluoride ion to the activated carbon center,

displacing the leaving group and forming the fluorinated product.[1]

This controlled mechanism contributes to the high selectivity and efficiency of Xtalfluor-M in

deoxofluorination reactions.[1]

Substrate (R-OH)

Activated Intermediate
[R-O-S(F)2-Morpholine]+[BF4]-

Activation

Xtalfluor-M

Fluorinated Product (R-F) Byproducts

Promoter (e.g., Et3N·3HF)

Fluoride Source

Nucleophilic Attack

Click to download full resolution via product page

Generalized mechanism of deoxofluorination with Xtalfluor-M.

Applications in Organic Synthesis
Xtalfluor-M is a versatile reagent with a broad substrate scope, making it a valuable tool in the

synthesis of fluorinated compounds for various applications, particularly in drug development.

[1] Key transformations include:

Alcohols to Alkyl Fluorides: Efficient conversion of primary, secondary, and tertiary alcohols.

[1]

Aldehydes and Ketones to Geminal Difluorides: Formation of difluoromethyl groups.[1]
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Carboxylic Acids to Acyl Fluorides: A useful transformation for subsequent peptide couplings

or other reactions.[1]

Sulfoxides to Fluoromethyl Thioethers.[1]

Experimental Protocols
The following are generalized experimental procedures for the use of Xtalfluor-M in

deoxofluorination reactions. Optimization of reaction conditions (promoter, solvent,

temperature, and reaction time) is often necessary for specific substrates.[9]

General Procedure for Deoxofluorination of an Alcohol:

To a solution of the alcohol (1.0 mmol) and a promoter (e.g., Et₃N·3HF, 1.5 mmol) in an

anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or

argon), add Xtalfluor-M (1.2 mmol) portion-wise at the desired temperature (e.g., 0 °C or

room temperature).

Stir the reaction mixture at the appropriate temperature and monitor the reaction progress by

a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate (NaHCO₃).

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

Combine the organic layers, dry over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by an appropriate method, such as column chromatography.

Table 3: Common Promoters and Solvents
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Promoter Typical Conditions Notes

Et₃N·3HF
Mild heating (40-50 °C) may

be required.[1]

Good starting point for many

substrates.[9]

Et₃N·2HF
Can be more reactive than

Et₃N·3HF.[1][9]

Balances reactivity and safety

for larger scale reactions.[1]

DBU -
Suitable for acid-sensitive

substrates.[1][9]

Solvent Boiling Point (°C) Compatibility

Dichloromethane (DCM) 40 High

Tetrahydrofuran (THF) 66 Moderate

Toluene 111 Limited

Data compiled from various sources.[1]

Safety Precautions:

Xtalfluor-M is moisture-sensitive and should be handled under anhydrous conditions.[1]

While safer than DAST, it is still a reactive chemical. Appropriate personal protective

equipment (gloves, safety glasses, lab coat) should be worn.

Reactions should be carried out in a well-ventilated fume hood.

For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion
Xtalfluor-M represents a significant advancement in fluorination chemistry, offering a safer,

more stable, and highly effective alternative to traditional reagents. Its crystalline nature, ease

of handling, and broad substrate scope make it an invaluable tool for the synthesis of

fluorinated molecules in academic and industrial research, particularly in the development of

new pharmaceuticals and agrochemicals. The ability to perform deoxofluorination reactions
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under milder conditions with reduced side products underscores its importance in modern

organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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